molecular formula C12H20N2O2 B7509965 N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide

N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide

Número de catálogo B7509965
Peso molecular: 224.30 g/mol
Clave InChI: DDEVELQJMDQRPX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

Mecanismo De Acción

N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide selectively targets mutant forms of EGFR, particularly the T790M mutation, which is resistant to first- and second-generation EGFR inhibitors. By irreversibly binding to the mutant EGFR, N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide inhibits downstream signaling pathways that promote cell survival and proliferation, leading to tumor regression.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide has been shown to have minimal off-target effects, resulting in fewer side effects compared to first- and second-generation EGFR inhibitors. N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide has several advantages for use in lab experiments, including its specificity for mutant EGFR and its minimal off-target effects. However, its irreversible binding to EGFR may limit its use in certain experimental settings, and its high cost may also be a limitation for some researchers.

Direcciones Futuras

For N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide research include investigating its efficacy in combination with other targeted therapies or immunotherapies, exploring its potential use in other cancer types, and identifying mechanisms of resistance to N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide in order to develop strategies to overcome resistance. Additionally, further research is needed to fully understand the long-term effects of N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide treatment and its potential impact on patient survival.

Métodos De Síntesis

N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide is synthesized through a multistep process that involves the reaction of 2-bromo-4-methoxy-5-(trifluoromethyl)aniline with (R)-2-(cyclohexylamino)propanoic acid to form the intermediate compound, which is then treated with 1,2-diaminocyclohexane and trifluoroacetic acid to yield N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide.

Aplicaciones Científicas De Investigación

N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC, particularly in patients with EGFR T790M mutation. In a phase I clinical trial, N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide demonstrated a response rate of 51% in patients with EGFR T790M mutation-positive NSCLC. Subsequent phase II and III trials confirmed the efficacy of N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide in this patient population, leading to its approval by the US Food and Drug Administration (FDA) in 2015.

Propiedades

IUPAC Name

N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-11(14-7-4-8-14)9-13-12(16)10-5-2-1-3-6-10/h10H,1-9H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEVELQJMDQRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.